2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide involves various chemical reactions, including the use of chloroacetyl derivatives and specific catalysts under controlled conditions. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide from 4-phenoxyphenol and 2-chloroacetyl methylamine highlights the methodology for producing similar acetamide compounds. The process involves DMF as a solvent and potassium carbonate as a catalyst, demonstrating the importance of reaction conditions in achieving high yields (Gao Yonghong, 2009).
Molecular Structure Analysis
Studies on the conformation and molecular structure of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide-related compounds reveal significant insights into their chemical behavior. For example, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide and its structural comparisons with related acetanilides show how specific substitutions affect molecular geometry and intermolecular interactions, such as hydrogen bonding (B. Gowda et al., 2007).
Chemical Reactions and Properties
2-Cyano-N-(4-sulfamoylphenyl) Acetamide serves as a synthon in heterocyclic synthesis, highlighting the compound's utility in forming polyfunctionalized heterocyclic compounds. This usage underscores the reactivity of the acetamide group and its potential for diverse chemical transformations (M. Gouda, 2014).
Scientific Research Applications
Cytotoxic Activity in Cancer Research
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide has been utilized as a key intermediate in the synthesis of various sulfonamide derivatives, demonstrating significant applications in cancer research. For instance, novel sulfonamide derivatives synthesized using this compound have exhibited potent in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One specific derivative showed notable potency against breast cancer cell lines, presenting it as a promising compound for further exploration in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Role in Heterocyclic Synthesis
This compound has been identified as a valuable synthon in heterocyclic chemistry. It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds. The versatility of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide in synthesizing diverse heterocyclic structures underlines its significance in medicinal chemistry and drug design (Gouda, 2014).
Contribution to Structural and Conformational Studies
The structural and conformational attributes of compounds related to 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide have been a subject of study. For instance, research on similar acetamide structures provides valuable insights into the geometric parameters and conformational dynamics of these compounds, contributing to the understanding of their chemical behavior and potential interactions in biological systems (Gowda et al., 2007).
properties
IUPAC Name |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYLTKHHXTVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392301 | |
Record name | 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
CAS RN |
101167-02-6 | |
Record name | N-[[4-(Aminosulfonyl)phenyl]methyl]-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101167-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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